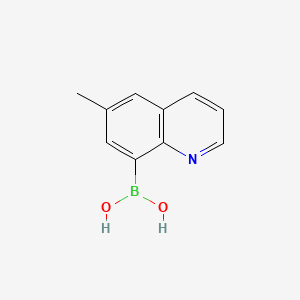

6-Methylquinoline-8-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-methylquinolin-8-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPCPGDEXRWIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC2=C1N=CC=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681713 | |

| Record name | (6-Methylquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-09-5 | |

| Record name | Boronic acid, B-(6-methyl-8-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methylquinolin-8-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 6-Methylquinoline-8-boronic acid

This technical guide provides a comprehensive overview of a viable synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established and reliable chemical transformations, ensuring a reproducible and scalable synthesis. This document details the necessary experimental protocols, presents quantitative data in a clear format, and includes a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-stage process. The first stage involves the construction of the core quinoline structure through a Skraup synthesis to yield 8-bromo-6-methylquinoline. The second stage introduces the boronic acid functionality at the 8-position via a lithium-halogen exchange followed by reaction with a borate ester.

Experimental Protocols

Stage 1: Synthesis of 8-bromo-6-methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system from an aniline derivative.[1][2] This reaction involves the condensation of an aniline with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.[1][3]

Materials:

-

2-bromo-4-methylaniline

-

Glycerol

-

Concentrated sulfuric acid

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction may become vigorous.[4]

-

In a round-bottom flask of appropriate size, equipped with a reflux condenser and a mechanical stirrer, carefully mix 2-bromo-4-methylaniline and glycerol.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in portions, allowing the mixture to cool between additions.

-

Add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.[1][3]

-

Gently heat the mixture. Once the reaction begins, the heat source may need to be removed as the reaction is exothermic.[3] If the reaction becomes too vigorous, the flask can be cooled with a water bath.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the completion of the reaction.[3]

-

After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

-

The crude 8-bromo-6-methylquinoline is then purified, typically by steam distillation followed by fractional distillation under reduced pressure or by column chromatography.[3]

Stage 2: Synthesis of this compound

This procedure is adapted from a general method for the synthesis of quinoline boronic acids from their corresponding bromo-derivatives.[5]

Materials:

-

8-bromo-6-methylquinoline

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

2 M Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

In a two-necked round-bottom flask under a nitrogen atmosphere, dissolve 8-bromo-6-methylquinoline in anhydrous THF.

-

Add triisopropyl borate to the solution.[5]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2 M solution in hexanes) dropwise to the cooled solution over a period of 1 hour.[5]

-

Maintain the reaction at -78 °C for an additional 2 hours after the addition is complete.[5]

-

Remove the cooling bath and allow the reaction to warm to 0 °C.[5]

-

Quench the reaction by the slow addition of 2 M HCl.

-

Adjust the pH of the solution to 7 using a 2 M solution of sodium bicarbonate.[5]

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).[5]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]

-

Add hexane to the residue to precipitate the this compound as a solid.[5] The product can be further purified by recrystallization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Yields are based on literature values for analogous reactions.

| Step | Starting Material | Reagents | Product | Expected Yield (%) | Reference |

| 1 | 2-bromo-4-methylaniline | Glycerol, H₂SO₄, Oxidizing agent | 8-bromo-6-methylquinoline | 65-91 | [3][4][6] |

| 2 | 8-bromo-6-methylquinoline | n-BuLi, Triisopropyl borate | This compound | ~80 | [5] |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a two-stage process involving a Skraup synthesis to form the quinoline core, followed by a lithium-halogen exchange and borylation. The methodologies described are well-documented for analogous structures, providing a high degree of confidence in their applicability to this specific target molecule. This guide offers a solid foundation for researchers to produce this compound for further applications in drug discovery and materials science.

References

- 1. iipseries.org [iipseries.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Methylquinoline-8-boronic acid (CAS No. 1256355-09-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylquinoline-8-boronic acid, a valuable reagent in modern medicinal chemistry and organic synthesis. This document details its chemical properties, applications in drug discovery, and provides illustrative experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Data

This compound is a substituted quinoline derivative containing a boronic acid functional group. This unique structure makes it a versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

| Property | Value | Reference |

| CAS Number | 1256355-09-5 | [1] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |

| Molecular Weight | 187.01 g/mol | [2] |

| Purity | Typically ≥95% | |

| Appearance | Off-white to light yellow powder | |

| Storage Conditions | Store at -20°C to 2-8°C, under an inert atmosphere | [2][3] |

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are recognized as important pharmacophores and versatile intermediates in drug discovery.[4][5][6] The quinoline scaffold is also a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The combination of these two moieties in this compound makes it a valuable tool for the synthesis of novel therapeutic agents.

While specific signaling pathways targeted by derivatives of this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives has been shown to target various critical pathways in cancer, including:

-

Receptor Tyrosine Kinases (RTKs): Quinoline-based molecules have been developed as inhibitors of c-Met, EGFR, and VEGFR, which are key drivers in cancer cell proliferation, survival, and angiogenesis.[7]

-

Intracellular Signaling Cascades: The Ras/Raf/MEK/ERK and PI3K/mTOR pathways, which are frequently deregulated in cancer, are also targeted by quinoline derivatives.[7]

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often the core of modern pharmaceuticals.[8][9][10]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following are illustrative protocols for the Suzuki-Miyaura cross-coupling reaction using a generic aryl halide and this compound. Reaction conditions should be optimized for specific substrates.

General Reaction Scheme

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Illustrative Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol Example

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of heteroaryl boronic acids and may require optimization.[1][3]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Safety Information

This compound should be handled by trained professionals in a well-ventilated laboratory.

-

Hazard Statements: H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), H333 (May be harmful if inhaled).[2]

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for medicinal chemists aiming to create novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

6-Methylquinoline-8-boronic acid: A Technical Overview and Synthetic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylquinoline-8-boronic acid is a specialized organic compound that belongs to the quinoline and boronic acid families. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of many synthetic pharmaceuticals with a broad range of biological activities, including anticancer and antimicrobial properties. The introduction of a boronic acid moiety at the 8-position of the 6-methylquinoline scaffold provides a versatile functional group for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This makes this compound a valuable building block in the synthesis of complex organic molecules for drug discovery and materials science.

This technical guide provides a summary of the known physicochemical properties of this compound, alongside a proposed synthetic workflow and a general protocol for its application in Suzuki-Miyaura coupling reactions. Due to the limited availability of specific experimental data for this particular isomer, some information presented is based on closely related compounds and established chemical principles.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes its basic molecular information and includes data for the closely related and more extensively studied 6-methylquinoline for comparative purposes.

| Property | This compound | 6-Methylquinoline |

| CAS Number | 1256355-09-5[1] | 91-62-3[2] |

| Molecular Formula | C₁₀H₁₀BNO₂[1] | C₁₀H₉N[2] |

| Molecular Weight | 187.00 g/mol [1] | 143.19 g/mol |

| Appearance | White to off-white powder (predicted) | Clear pale yellow liquid or oil[3] |

| Melting Point | Data not available | -22 °C[3] |

| Boiling Point | Data not available | 256-260 °C |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Low solubility in water. | Soluble in benzene and ether; slightly soluble in water[3]. |

| pKa | Data not available | 4.68 (strongest basic) (predicted)[4] |

| logP | Data not available | 2.57[4][5] |

Synthesis of this compound: A Proposed Experimental Workflow

A plausible synthetic route to this compound can be envisioned starting from 6-methylquinoline. The following diagram illustrates a potential experimental workflow.

References

Navigating the Solubility of 6-Methylquinoline-8-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 6-Methylquinoline-8-boronic acid

Understanding the fundamental properties of this compound is crucial for its handling, application, and the design of solubility studies.

| Property | Value | Reference |

| CAS Number | 1256355-09-5 | [1] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [1] |

| Molecular Weight | 187.003 g/mol | [1] |

| Appearance | White to off-white powder (typical for related compounds) | [2] |

| Storage Conditions | Store at 0-8 °C (recommended for similar boronic acids) | [2] |

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable and widely used technique for determining the solubility of boronic acids in various solvents is the dynamic (synthetic) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][4][5][6]

Principle: A mixture of the solute (this compound) and a chosen solvent of a precisely known composition is prepared. The temperature of this mixture is gradually increased at a constant rate while being vigorously stirred. The point at which the solution becomes clear, indicating the complete dissolution of the solid, is recorded as the solubility temperature for that specific concentration. By repeating this process with different compositions, a solubility curve can be constructed.[3][5]

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated digital thermometer (accuracy ±0.1 °C)

-

Luminance probe or laser beam and detector for turbidity measurement

-

Analytical balance (accuracy ±0.0001 g)

Procedure:

-

Sample Preparation: Accurately weigh known amounts of this compound and the selected solvent into the glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously.

-

Temperature Increase: Slowly increase the temperature of the bath at a constant rate, for example, 0.2 °C/min.[5]

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually or more accurately using a luminance probe or by observing the scattering of a laser beam passing through the solution.[3][5]

-

Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes completely clear. This is the solubility temperature for the prepared composition.[3]

-

Data Compilation: Repeat the experiment with different concentrations of this compound to obtain a series of data points (solubility vs. temperature).

Below is a graphical representation of the experimental workflow for the dynamic solubility determination method.

Caption: Workflow for Dynamic Solubility Determination.

Application in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a valuable reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls and substituted heterocycles.[2][7][8]

The general scheme involves the reaction of an organoboronic acid (in this case, this compound) with an organohalide in the presence of a palladium catalyst and a base. The choice of solvent is critical for the success of the reaction, making solubility data for the boronic acid essential for reaction optimization.

Below is a diagram illustrating a typical Suzuki-Miyaura coupling reaction.

Caption: A Typical Suzuki-Miyaura Coupling Reaction.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 6-Methylquinoline-8-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 6-methylquinoline-8-boronic acid. Due to the limited availability of direct experimental spectral data for this specific compound, this guide leverages established principles of nuclear magnetic resonance spectroscopy and existing data for structurally related analogs, namely 6-methylquinoline and 8-methylquinoline, to provide a robust prediction of the ¹H NMR spectrum. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development who are working with quinoline-boronic acid derivatives.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are summarized in the table below. These predictions are based on an analysis of the known spectra of 6-methylquinoline and 8-methylquinoline, considering the electronic effects of the boronic acid substituent at the 8-position. The boronic acid group is expected to exert an electron-withdrawing effect, leading to a general downfield shift of the protons on the quinoline ring, particularly those in close proximity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |

| H3 | 7.4 - 7.6 | dd | J = 8.2, 4.2 Hz |

| H4 | 8.1 - 8.3 | dd | J = 8.2, 1.7 Hz |

| H5 | 7.8 - 8.0 | d | J = 8.5 Hz |

| H7 | 7.9 - 8.1 | d | J = 8.5 Hz |

| 6-CH₃ | 2.5 - 2.7 | s | - |

| B(OH)₂ | 5.0 - 7.0 | br s | - |

Disclaimer: The data presented in this table is a prediction and should be confirmed by experimental analysis.

Analysis of Substituent Effects

The introduction of a boronic acid group at the 8-position of 6-methylquinoline induces notable changes in the chemical shifts of the quinoline protons. The following diagram illustrates the logical relationship of these substituent effects, which informs the predicted spectrum.

Caption: Substituent effects on the ¹H NMR chemical shifts.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a generalized experimental protocol for acquiring the ¹H NMR spectrum of this compound, based on standard procedures for similar compounds.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of base to aid dissolution).

-

The choice of solvent may influence the chemical shifts, particularly for the labile boronic acid protons. DMSO-d₆ is often a good choice as it can dissolve a wide range of polar and nonpolar compounds and its residual peak does not typically interfere with the aromatic region.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer for better resolution of coupling patterns.

-

Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

3. Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum manually to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm or CHCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to aid in the structural assignment.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the ¹H NMR spectrum of this compound. The tabulated data, substituent effect analysis, and detailed experimental protocol are designed to be a valuable starting point for researchers and professionals in the pharmaceutical and chemical industries. It is strongly recommended to confirm these predictions with experimental data once the compound is synthesized and purified. The methodologies and analysis presented here should facilitate the characterization and further development of this and related quinoline-boronic acid derivatives.

Stability and Storage of Quinoline Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for quinoline boronic acids. Drawing upon available data for boronic acids, this document outlines key degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and reliability of quinoline boronic acids in their research and development endeavors.

Introduction to Quinoline Boronic Acids and Their Stability Challenges

Quinoline boronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their versatile reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, like many boronic acids, they are susceptible to degradation, which can impact their purity, reactivity, and overall performance in synthetic applications. The primary degradation pathways for boronic acids, including quinoline boronic acids, are hydrolysis and oxidation. The presence of the quinoline moiety, a nitrogen-containing heterocycle, can influence the electronic properties and, consequently, the stability of the boronic acid group.

Key Factors Influencing the Stability of Quinoline Boronic Acids

Several environmental factors can significantly impact the stability of quinoline boronic acids. Understanding and controlling these factors are crucial for preserving the quality of these reagents.

-

Moisture: Water can hydrolyze the carbon-boron bond, leading to the formation of the corresponding quinoline and boric acid. This process is a primary cause of degradation.

-

Oxygen: Boronic acids are prone to oxidation, which can lead to the formation of various byproducts and a decrease in the active boronic acid content.

-

Light: Photodegradation can occur, particularly for compounds that absorb light in the UV-visible range. This can involve complex reactions, including oxidation and ring cleavage.[1]

-

Temperature: Elevated temperatures generally accelerate the rates of all degradation reactions, including hydrolysis and oxidation.

-

pH: The pH of the environment can influence the rate of hydrolysis. Both acidic and basic conditions can promote the degradation of the boronic acid moiety.

Recommended Storage and Handling Procedures

To mitigate degradation and ensure the long-term stability of quinoline boronic acids, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool and dry place. For long-term storage, a refrigerator or freezer at -20°C is ideal.[2]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and moisture.[2]

-

Container: Use tightly sealed containers to prevent exposure to air and humidity.

-

Light: Protect from light by storing in amber vials or in the dark.

Table 1: Generalized Stability Data for Heterocyclic Boronic Acids Under Various Storage Conditions [2]

| Storage Condition | Temperature | Atmosphere | Estimated Purity after 6 Months |

| Standard Benchtop | 20-25°C | Air | < 80% |

| Refrigerator | 4°C | Air | 80-90% |

| Refrigerator | 4°C | Inert Gas | > 95% |

| Freezer | -20°C | Air | 90-95% |

| Freezer | -20°C | Inert Gas | > 98% |

Note: This is generalized data for heterocyclic boronic acids and the actual stability of specific quinoline boronic acids may vary. It is always recommended to perform in-house stability studies for critical applications.

Enhancing Stability: Derivatization Strategies

A common strategy to enhance the stability of boronic acids is to convert them into more stable derivatives. These derivatives can often be stored for extended periods and can be used directly in reactions where the active boronic acid is regenerated in situ.

-

Boronic Esters (e.g., Pinacol Esters): Formation of a cyclic ester with a diol, such as pinacol, protects the boronic acid group from degradation. These esters are generally more stable to air and moisture and can be easily purified by chromatography.

-

Diethanolamine (DABO) Adducts: Reaction with diethanolamine forms a stable, crystalline adduct that is easy to handle and store. The boronic acid can be liberated from the adduct under appropriate reaction conditions.[2]

-

N-methyliminodiacetic acid (MIDA) Esters: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography. The MIDA protecting group can be removed under mild basic conditions to release the free boronic acid.[3]

Degradation Pathways

The degradation of quinoline boronic acids primarily proceeds through two main pathways: hydrolysis and oxidation. While specific degradation products for many quinoline boronic acids have not been extensively reported, the general mechanisms are well-understood for boronic acids.

Hydrolytic Degradation

Hydrolysis involves the cleavage of the C-B bond by water, leading to the formation of the corresponding quinoline and boric acid. This can be catalyzed by both acids and bases.

Caption: General hydrolytic degradation pathway of a quinoline boronic acid.

Oxidative Degradation

Oxidation of boronic acids can lead to the formation of phenols (in this case, hydroxyquinolines) and other byproducts. The mechanism often involves reaction with reactive oxygen species. A study on a peptide boronic acid derivative showed that the major initial degradation pathway was likely oxidative in nature, involving cleavage of the boronic acid group to give an alcohol.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Methylquinoline-8-boronic acid: Properties, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Methylquinoline-8-boronic acid is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, incorporating a quinoline moiety, makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its potential role in drug discovery programs.

Core Properties of this compound

This compound is a derivative of quinoline, a key pharmacophore found in numerous bioactive compounds.[1] The presence of the boronic acid group at the 8-position allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 187.003 g/mol | [2] |

| Molecular Formula | C₁₀H₁₀BNO₂ | [2][3] |

| CAS Number | 1256355-09-5 | [2] |

| Appearance | White to off-white powder (inferred from isomers) | [3] |

| Purity | Typically ≥ 97% | [4] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [3] |

Role in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, a fundamental transformation for constructing the complex molecular frameworks of many pharmaceuticals.[5][7] this compound serves as an essential building block, enabling the introduction of the 6-methylquinoline scaffold into larger molecules.[3] This is particularly valuable in drug discovery for generating libraries of novel compounds for biological screening.[1]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a general, detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. Optimization may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or Heteroaryl Halide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 equivalents)

-

Anhydrous Solvent (e.g., Dioxane, 0.1 M concentration relative to the halide)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the phosphine ligand.[8]

-

Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere.[8]

-

Reagent Addition: Under a positive pressure of the inert gas, add the base followed by the anhydrous solvent via syringe.[8]

-

Reaction: Place the reaction mixture in a pre-heated oil bath (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).[8]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Application in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer and antimalarial properties.[1] Boronic acids themselves have gained prominence since the FDA approval of drugs like Bortezomib, which contains a boronic acid moiety crucial for its mechanism of action.[7][9]

This compound combines these two important features, making it a highly attractive building block for drug development. It can be used to synthesize novel compounds that can be screened for various therapeutic activities. The logical pathway involves using the boronic acid as a synthetic handle to couple the quinoline core to other pharmacophores or molecular fragments, thereby exploring new chemical space.

Drug Discovery Logic Diagram

This diagram illustrates the strategic role of this compound as a building block in a typical drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 8-Methylquinoline-5-boronic acid | CymitQuimica [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Commercial Availability and Application of Substituted Quinoline Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of substituted quinoline boronic acids, essential building blocks in medicinal chemistry and materials science. This document details their application in Suzuki-Miyaura cross-coupling reactions and explores the role of quinoline-containing molecules in inhibiting critical signaling pathways in cancer.

Commercial Availability of Substituted Quinoline Boronic Acids

Substituted quinoline boronic acids are readily available from a variety of chemical suppliers. The availability of different isomers allows for the strategic introduction of the quinoline moiety into diverse molecular scaffolds. Key commercial suppliers include, but are not limited to, Chem-Impex, Thermo Scientific (formerly Acros Organics), Sigma-Aldrich, BLDpharm, Frontier Specialty Chemicals, TCI America, Oakwood Chemical, Boron Molecular, MedChemExpress, and CP Lab Safety.

The following tables summarize the availability of several common quinoline boronic acid isomers. Please note that purity, price, and stock levels are subject to change and should be confirmed with the respective suppliers.

Table 1: Commercial Availability of Quinoline-2-boronic Acid

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | Varies | Typically ≥95% | Inquire |

Table 2: Commercial Availability of Quinoline-3-boronic Acid

| Supplier | CAS Number | Purity | Price (USD) - Example |

| Thermo Scientific Chemicals | 191162-39-7 | 95% | 43.65 / 1 g |

| Frontier Specialty Chemicals | 191162-39-7 | Inquire | Inquire |

| BLDpharm | N/A | Inquire | Inquire |

Table 3: Commercial Availability of Quinoline-5-boronic Acid

| Supplier | CAS Number | Purity | Price (USD) - Example |

| Chem-Impex | 355386-94-6 | ≥95% (HPLC) | 110.57 / 250 mg |

| Frontier Specialty Chemicals | 355386-94-6 | Inquire | Inquire |

| MedChemExpress | 355386-94-6 | 98.97% | 55 / 1 g |

| CP Lab Safety | 355386-94-6 | min 97% | Inquire |

Table 4: Commercial Availability of Quinoline-6-boronic Acid

| Supplier | Purity | Price (USD) - Example |

| Thermo Scientific Chemicals | 97% | 168.00 / 1 g |

Table 5: Commercial Availability of Quinoline-8-boronic Acid

| Supplier | CAS Number | Purity | Price (USD) - Example |

| Chem-Impex | 86-58-8 | 95 - 105% | 65.40 / 200 mg |

| Sigma-Aldrich | 86-58-8 | Technical Grade | Inquire |

| TCI America | Varies | Varies | 25.75 / 200 mg |

| Boron Molecular | 480424-95-1 | 97% | Inquire |

| Oakwood Chemical | 86-58-8 | 88% | 13.00 / 1 g |

Application in Suzuki-Miyaura Cross-Coupling Reactions

Substituted quinoline boronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a substituted quinoline boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Reaction Setup:

-

To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the quinoline boronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Seal the vessel with a septum or screw cap.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

-

Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Role in Targeting Signaling Pathways in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline-containing molecules often function as kinase inhibitors, targeting aberrant signaling pathways that drive cancer cell proliferation and survival.

A prominent example is Lenvatinib , a multi-kinase inhibitor bearing a quinoline moiety. Lenvatinib is used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma. Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), primarily Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4).

Inhibition of the VEGFR and FGFR signaling pathways by Lenvatinib disrupts downstream cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This dual inhibition effectively suppresses tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.

The Synthesis of Quinoline Derivatives: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the structural basis of a vast array of pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing quinoline derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant signaling pathways.

Classical Methods for Quinoline Synthesis

The following sections detail the seminal named reactions that have been the bedrock of quinoline synthesis for over a century. These methods, while sometimes requiring harsh conditions, remain highly relevant and are frequently employed in both academic and industrial research.

The Skraup Synthesis

The Skraup synthesis is a classic and vigorous reaction that produces quinoline from the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1][2]

Reaction Mechanism:

The reaction proceeds in several steps:

-

Dehydration of glycerol by sulfuric acid to form acrolein.[1]

-

Michael addition of the aniline to acrolein.

-

Acid-catalyzed cyclization of the resulting intermediate.

-

Dehydration and subsequent oxidation to yield the aromatic quinoline ring system.

Experimental Protocol: Synthesis of Quinoline

-

Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

-

Procedure: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol. Add ferrous sulfate heptahydrate to moderate the reaction.[3] Gently heat the mixture. The reaction is highly exothermic. Maintain the temperature at 140-150°C for 3-4 hours. After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline. The crude quinoline is then isolated by steam distillation. The product is further purified by fractional distillation, collecting the fraction boiling at 235-237°C.

Quantitative Data:

| Aniline Derivative | Oxidizing Agent | Yield (%) | Reference |

| Aniline | Nitrobenzene | 84-91 | [4] |

| o-Toluidine | Nitrobenzene | 75-81 | N/A |

| p-Toluidine | Nitrobenzene | 80-86 | N/A |

| p-Anisidine | Arsenic Pentoxide | 60-65 | N/A |

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, leading to the formation of substituted quinolines.[1][5]

Reaction Mechanism:

The mechanism is thought to involve the initial 1,4-conjugate addition of aniline to the α,β-unsaturated carbonyl compound. This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline derivative.[6]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

-

Materials: Aniline, crotonaldehyde (or acetaldehyde which forms it in situ), hydrochloric acid, zinc chloride.

-

Procedure: A mixture of aniline and hydrochloric acid is heated. Crotonaldehyde is added dropwise to the refluxing solution.[7] The slow addition is crucial to control the exothermic reaction and minimize tar formation.[6] After the addition is complete, the mixture is refluxed for several hours. Upon cooling, the mixture is neutralized with a strong base (e.g., NaOH). The 2-methylquinoline is then isolated by steam distillation and can be further purified by distillation.

Quantitative Data:

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) | Reference |

| Aniline | Crotonaldehyde | HCl | 50 | [7] |

| 3,4-Dimethylaniline | Methyl vinyl ketone | HCl | 71 | N/A |

| p-Anisidine | Crotonaldehyde | HCl | 65 | N/A |

| p-Chloroaniline | Methyl vinyl ketone | HCl | 58 | N/A |

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[1][8]

Reaction Mechanism:

The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[9] Under acidic conditions, this intermediate undergoes cyclization followed by dehydration to yield the final quinoline product.[8]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

-

Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.

-

Procedure: Aniline and acetylacetone are mixed and cooled in an ice bath. Concentrated sulfuric acid is added slowly with stirring, keeping the temperature low. The mixture is then heated, typically in a water bath, for a short period. After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., ammonia or sodium hydroxide) to precipitate the product. The crude 2,4-dimethylquinoline is collected by filtration and can be purified by recrystallization or distillation.

Quantitative Data:

| Aniline Derivative | β-Diketone | Acid Catalyst | Yield (%) | Reference |

| Aniline | Acetylacetone | H₂SO₄ | 85 | N/A |

| m-Toluidine | Acetylacetone | H₂SO₄ | 78 | N/A |

| p-Anisidine | Benzoylacetone | Polyphosphoric Acid | 72 | N/A |

| β-Naphthylamine | Acetylacetone | H₂SO₄ | 90 | [10] |

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions determine the product: at lower temperatures, the reaction favors attack at the keto group, leading to a β-aminoacrylate that cyclizes at high temperatures to form a 4-hydroxyquinoline (Conrad-Limpach). At higher initial temperatures, attack at the ester group is favored, leading to a β-ketoanilide that cyclizes to a 2-hydroxyquinoline (Knorr).[11]

Reaction Mechanism (Conrad-Limpach):

-

Nucleophilic attack of the aniline on the keto group of the β-ketoester.

-

Formation of a β-aminoacrylate (enamine) intermediate.

-

High-temperature thermal cyclization of the intermediate.[12]

-

Elimination of an alcohol molecule to form the 4-hydroxyquinoline.[12]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

-

Materials: Aniline, ethyl acetoacetate, Dowtherm A (or mineral oil).

-

Step 1 (Enamine formation): Aniline and ethyl acetoacetate are mixed, often with a catalytic amount of acid, and heated gently (e.g., 100-140°C) for a few hours. Water and ethanol are removed by distillation.

-

Step 2 (Cyclization): The resulting crude β-aminoacrylate is added to a high-boiling solvent like Dowtherm A, preheated to approximately 250°C.[12] The mixture is maintained at this temperature for a short period (e.g., 30 minutes). After cooling, the product crystallizes, is collected by filtration, and washed with a solvent like toluene or acetone to remove the high-boiling solvent. Further purification can be achieved by recrystallization.

Quantitative Data (Conrad-Limpach):

| Aniline Derivative | β-Ketoester | Cyclization Solvent | Yield (%) | Reference |

| Aniline | Ethyl acetoacetate | Dowtherm A | 95 | [11] |

| m-Chloroaniline | Ethyl acetoacetate | Mineral Oil | 88 | N/A |

| p-Toluidine | Methyl acetoacetate | Diphenyl ether | 92 | N/A |

| 4-Nitroaniline | Ethyl acetoacetate | Dowtherm A | 65 | [13] |

The Friedländer Synthesis

The Friedländer synthesis is a versatile method for producing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[14][15]

Reaction Mechanism:

Two primary pathways are proposed:

-

An initial aldol condensation between the two carbonyl compounds, followed by cyclization (intramolecular Schiff base formation) and dehydration.

-

Initial formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.[14]

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

-

Materials: 2-Aminobenzophenone, ethyl acetoacetate, zirconium(IV) chloride (ZrCl₄), ethanol, water.[16]

-

Procedure: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[16] Stir the reaction mixture at 60°C and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[16]

Quantitative Data:

| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst | Yield (%) | Reference |

| 2-Aminobenzaldehyde | Acetone | NaOH | 70-80 | [17] |

| 2-Aminoacetophenone | Cyclohexanone | KOH | 85 | N/A |

| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ | 92 | [16] |

| 2-Amino-5-chlorobenzophenone | Acetophenone | p-TsOH | 88 | [18] |

Modern Synthetic Approaches

While classical methods are robust, modern organic synthesis has driven the development of more efficient, versatile, and environmentally benign strategies for constructing the quinoline core.

Multicomponent Reactions (MCRs)

MCRs offer a powerful strategy for synthesizing complex quinoline derivatives in a single step from three or more starting materials, thereby increasing efficiency and atom economy.[19] The Povarov reaction is a notable example, typically involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines.

Transition-Metal Catalyzed Syntheses

Transition-metal catalysis has revolutionized quinoline synthesis, enabling the use of a broader range of substrates and facilitating novel bond formations under milder conditions. Catalysts based on palladium, copper, iron, and silver have been instrumental in developing new cyclization, C-H activation, and coupling strategies to build the quinoline scaffold with high efficiency and selectivity.

Quinoline Derivatives in Signaling Pathways

The pharmacological importance of quinoline derivatives often stems from their ability to interact with and modulate key biological signaling pathways. A prominent example is their role as inhibitors in cancer-related pathways.

The PI3K/Akt/mTOR Signaling Pathway:

This pathway is a critical regulator of cell proliferation, growth, and survival. It is frequently overactive in many types of cancer. Certain quinoline derivatives have been designed to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

References

- 1. iipseries.org [iipseries.org]

- 2. chemistry-online.com [chemistry-online.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 8. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. organicreactions.org [organicreactions.org]

- 16. Friedlaender Synthesis [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Methylquinoline-8-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Methylquinoline-8-boronic acid with various aryl and heteroaryl halides. The quinoline moiety is a significant scaffold in medicinal chemistry, and the ability to functionalize it at the 8-position via C-C bond formation is crucial for the synthesis of novel drug candidates and molecular probes.

The Suzuki-Miyaura reaction is a versatile and powerful method for constructing biaryl and heteroaryl-aryl structures.[1][2] It is widely utilized in drug discovery due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4][5]

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (in this case, this compound) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[2][6] The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.[6][7]

Illustrative Reaction Scheme

Data Presentation: Representative Suzuki Coupling Conditions and Yields

The following table summarizes typical conditions and illustrative yields for the Suzuki-Miyaura coupling of this compound with various coupling partners. Optimization is often necessary for specific substrate combinations.

| Entry | Coupling Partner (R'-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 88 |

| 2 | 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (5:1) | 90 | 16 | 92 |

| 3 | 2-Chloropyridine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (3) | Toluene | 110 | 24 | 75 |

| 4 | 4-Iodobenzonitrile | PdCl₂(dppf) (4) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 18 | 85 |

| 5 | Phenyl triflate | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ (2) | THF | 70 | 24 | 80 |

Note: This data is representative and based on typical outcomes for similar Suzuki-Miyaura couplings.[6] Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This general procedure can be adapted for the coupling of this compound with a variety of aryl or heteroaryl halides.

Materials:

-

This compound (1.0 eq.)

-

Aryl/Heteroaryl halide (1.1 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq.)

-

Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DME), potentially with water

Procedure:

-

To a dry reaction flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if applicable), and the base.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this process three times.[3]

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the specified time (12-24 hours).[3]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 6-Methyl-8-aryl/heteroaryl-quinoline product.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening different catalysts, ligands, bases, and solvents. Electron-rich and bulky phosphine ligands can be beneficial for challenging substrates.[8] Increasing the temperature or reaction time may also improve the yield.

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. To minimize this, ensure the reaction is thoroughly degassed and run under an inert atmosphere. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[8]

-

Homocoupling: The formation of biaryl products from the coupling of two halide molecules or two boronic acid molecules can occur. Optimizing the catalyst and ligand system can often reduce homocoupling.[8]

-

Catalyst Deactivation: The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[8] Using bulky ligands can sometimes prevent this coordination. If the catalyst turns into palladium black, it indicates decomposition; in such cases, using a more robust ligand or lowering the reaction temperature might be necessary.[8]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the key steps in the experimental procedure for the Suzuki-Miyaura coupling of this compound.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Methylquinoline-8-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The functionalization of this heterocyclic system is of paramount importance in the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2] This palladium-catalyzed reaction between an organoboron compound, such as 6-methylquinoline-8-boronic acid, and an organic halide or triflate offers a broad substrate scope, mild reaction conditions, and tolerance to a variety of functional groups, making it highly valuable in drug discovery and development.[1][3]

These application notes provide detailed protocols and a summary of reaction conditions for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various (hetero)aryl halides. The resulting 8-aryl-6-methylquinoline derivatives are of significant interest for screening in various drug discovery programs.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.[2]

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is typically facilitated by a base.[4]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of an 8-halo-6-methylquinoline with various arylboronic acids. These conditions are illustrative and can be adapted for the coupling of this compound with various aryl halides.[3] Optimization may be required for specific substrates.

| Entry | Aryl Halide | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 8-Bromo-6-methylquinolin-2(1H)-one | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 8-Bromo-6-methylquinolin-2(1H)-one | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 92 |

| 3 | 8-Bromo-6-methylquinolin-2(1H)-one | 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | THF | 70 | 24 | 78 |

| 4 | 8-Bromo-6-methylquinolin-2(1H)-one | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | DME/H₂O | 85 | 16 | 88 |

Experimental Protocols

The following is a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide, synthesized from published procedures for similar couplings.[3]

Materials:

-

This compound

-

Aryl bromide (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), cesium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (3 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[3]

-

Add 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 18-24 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-methylquinoline.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 8-aryl-6-methylquinolines from this compound. The choice of palladium catalyst, ligand, base, and solvent system can be tailored to achieve high yields with a variety of coupling partners. The protocols and data presented herein provide a solid foundation for researchers to utilize this powerful transformation in the synthesis of novel quinoline derivatives for drug discovery and other applications.

References

Application Notes and Protocols for Solvent Selection in the Suzuki Coupling of 6-Methylquinoline-8-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in drug discovery for the synthesis of complex molecules, including biaryl and heteroaryl structures. The quinoline moiety is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 8-position of 6-methylquinoline via Suzuki coupling is of significant interest for the development of novel therapeutic agents.

A critical parameter influencing the success of a Suzuki-Miyaura coupling is the choice of solvent. The solvent system affects the solubility of reactants, the stability of the catalyst, and the rate and selectivity of the reaction. This document provides detailed application notes, protocols, and a comparative analysis of common solvents for the Suzuki coupling of 6-methylquinoline-8-boronic acid with aryl halides.

General Considerations for Solvent Selection

The selection of an appropriate solvent or solvent mixture is crucial for an efficient Suzuki-Miyaura coupling. Key factors to consider include:

-

Solubility: The solvent must dissolve the this compound, the aryl halide, the base, and the palladium catalyst to ensure a homogeneous reaction mixture.

-

Catalyst Stability and Activity: The solvent can influence the stability and activity of the palladium catalyst. Coordinating solvents can stabilize the catalytic species, while others may lead to catalyst deactivation.

-

Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Many Suzuki couplings require heating to proceed at a reasonable rate.

-

Biphasic vs. Anhydrous Conditions: Suzuki reactions can be performed under anhydrous conditions or in biphasic systems, typically an organic solvent with an aqueous solution of a base. Aqueous conditions are often beneficial for the coupling of heteroaryl boronic acids.[1]

-

Work-up and Purification: The choice of solvent can impact the ease of product isolation and purification.

Commonly employed solvents for Suzuki-Miyaura couplings include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO), often in combination with water.[2][3]

Comparative Data on Solvent Effects in Suzuki Coupling of N-Heterocycles

While direct comparative data for the Suzuki coupling of this compound is limited in the literature, the following table summarizes representative data from studies on structurally related N-heterocyclic compounds. This information provides valuable insights into the potential impact of solvent choice on reaction outcomes.

| Entry | Heterocyclic Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene (anhydrous) | 100 | - | 96 | [3] |

| 2 | 9-Benzyl-6-chloropurine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (2.5) | aq. K₂CO₃ | DME/H₂O | 85 | - | 76 | [3] |

| 3 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | Acetonitrile/H₂O (4:1) | 37 | 28 | 94 | [2] |

| 4 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | 1,4-Dioxane | 37 | 28 | comparable to 94% | [2] |

| 5 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | DMSO | 37 | 28 | lower than 94% | [2] |

| 6 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | DMF | 37 | 28 | lower than 94% | [2] |

| 7 | DNA-conjugated aryl iodide | (het)aryl boronic acids | Na₂PdCl₄/sSPhos | K₂CO₃ | THF | 37 | 28 | lower than 94% | [2] |

| 8 | 8-bromo-6-methylquinolin-2(1H)-one | Arylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | 18-24 | Illustrative | [4] |

This table is a representative summary based on literature for similar N-heterocyclic systems and is intended to guide solvent screening.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Protocol 1: Anhydrous Conditions

This protocol is suitable for coupling with electron-rich aryl halides.

Materials:

-

This compound (1.0 eq.)

-

Aryl halide (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Aqueous Conditions

This protocol is often preferred for coupling with electron-poor aryl halides or when using water-soluble reagents.

Materials:

-

This compound (1.0 eq.)

-

Aryl halide (1.2 eq.)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₃PO₄ or an aqueous solution of Na₂CO₃/K₂CO₃, 2.0-3.0 eq.)

-

Organic solvent (e.g., 1,4-Dioxane, THF, or Acetonitrile)

-

Deionized water

Procedure:

-

To a reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the organic solvent and deionized water (typically in a ratio of 2:1 to 4:1) via syringe.

-

Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

References

6-Methylquinoline-8-boronic Acid: A Versatile Building Block in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylquinoline-8-boronic acid is a heterocyclic organic compound that holds significant potential as a building block in medicinal chemistry. Its quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Although specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest a primary role in the synthesis of novel drug candidates. These derivatives are of considerable interest for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on its application in the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse molecular libraries. The provided protocols are representative examples for this class of compounds and may require optimization for specific substrates and reaction conditions.

Application Notes